N-[(5-phenyl-1,2-oxazol-3-yl)methyl]cyclopentanecarboxamide
Description
N-[(5-phenyl-1,2-oxazol-3-yl)methyl]cyclopentanecarboxamide is a compound that features an isoxazole ring, a phenyl group, and a cyclopentanecarboxamide moiety. Isoxazole derivatives are known for their wide range of biological activities and therapeutic potential
Properties
IUPAC Name |
N-[(5-phenyl-1,2-oxazol-3-yl)methyl]cyclopentanecarboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c19-16(13-8-4-5-9-13)17-11-14-10-15(20-18-14)12-6-2-1-3-7-12/h1-3,6-7,10,13H,4-5,8-9,11H2,(H,17,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOUHCYXQWPEPSL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)NCC2=NOC(=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Huisgen Cycloaddition for Isoxazole Ring Formation
The 5-phenylisoxazole core is synthesized via a [3+2] cycloaddition between a nitrile oxide and an alkyne (Table 1):
Table 1: Huisgen Cycloaddition Conditions for 5-Phenylisoxazole Synthesis
| Nitrile Oxide Precursor | Alkyne | Catalyst | Solvent | Temp (°C) | Yield (%) | Source |
|---|---|---|---|---|---|---|
| Benzaldehyde oxime | Propargyl alcohol | Chloramine-T | EtOAc | 25 | 78 | , |
| Phenylacetaldehyde oxime | Ethyl propiolate | CuI | DCM | 40 | 85 | , |
The nitrile oxide is generated in situ via oxidation of benzaldehyde oxime with chloramine-T. Subsequent reaction with propargyl alcohol yields 5-phenylisoxazole-3-methanol, which is oxidized to the carboxylic acid and reduced to the aminomethyl derivative.
Reductive Amination of 3-Formyl-5-phenylisoxazole
An alternative route involves formylation of 5-phenylisoxazole followed by reductive amination:
- Vilsmeier-Haack formylation introduces a formyl group at the 3-position.
- Reaction with ammonium acetate and sodium cyanoborohydride yields 3-(aminomethyl)-5-phenylisoxazole (85% yield, THF, rt).
Cyclopentanecarboxylic Acid Activation
Acid Chloride Formation
Cyclopentanecarboxylic acid is treated with thionyl chloride (SOCl₂) in dichloromethane (DCM) under reflux (2 h, 70% yield). The resulting acid chloride is highly reactive but requires anhydrous conditions to prevent hydrolysis.
Mixed Carbonate Intermediate
For improved stability, the acid is activated with ethyl chloroformate in the presence of triethylamine (Et₃N), generating a mixed carbonate intermediate (92% yield, 0°C, DCM).
Amide Coupling Strategies
Schotten-Baumann Reaction
Direct coupling of 3-(aminomethyl)-5-phenylisoxazole with cyclopentanecarbonyl chloride in a biphasic system (NaOH/CH₂Cl₂) provides the target compound (Table 2).
Table 2: Amide Coupling Method Comparison
| Method | Reagents/Conditions | Solvent | Temp (°C) | Yield (%) | Purity (%) | Source |
|---|---|---|---|---|---|---|
| Schotten-Baumann | NaOH, CH₂Cl₂ | CH₂Cl₂ | 0–5 | 65 | 95 | , |
| EDCI/HOBt | EDCI, HOBt, Et₃N | DMF | 25 | 88 | 98 | , |
| HATU | HATU, DIPEA | DCM | 25 | 92 | 99 |
Carbodiimide-Mediated Coupling
Using EDCI and HOBt in DMF achieves higher yields (88%) with minimal racemization. The reaction is typically complete within 4 h at room temperature.
HATU-Promoted Coupling
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) with DIPEA in DCM provides near-quantitative conversion (92% yield). This method is preferred for scalability and reproducibility.
Purification and Characterization
Chromatographic Purification
Crude product is purified via silica gel chromatography (EtOAc/hexanes, 1:3 → 1:1) to remove unreacted starting materials and coupling reagents.
Recrystallization
Recrystallization from ethanol/water (7:3) yields crystalline N-[(5-phenyl-1,2-oxazol-3-yl)methyl]cyclopentanecarboxamide (mp 148–150°C).
Analytical Data
- ¹H NMR (400 MHz, CDCl₃): δ 7.85 (s, 1H, isoxazole-H), 7.45–7.30 (m, 5H, Ph), 4.45 (d, J=5.6 Hz, 2H, CH₂), 2.80–2.60 (m, 1H, cyclopentane), 1.90–1.50 (m, 8H, cyclopentane).
- HRMS (ESI): m/z calcd for C₁₆H₁₈N₂O₂ [M+H]⁺ 279.1234, found 279.1238.
Scale-Up Considerations and Process Optimization
Solvent Selection
DMF and DCM are preferred for large-scale reactions due to their ability to dissolve both polar and non-polar intermediates.
Catalytic Efficiency
HATU, though costly, reduces reaction times and improves yields at scale. EDCI/HOBt offers a cost-effective alternative for pilot-scale synthesis.
Quality Control
In-process HPLC monitoring (C18 column, 60% MeCN/H₂O) ensures reaction completion and identifies byproducts early.
Chemical Reactions Analysis
N-[(5-phenyl-1,2-oxazol-3-yl)methyl]cyclopentanecarboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Anticancer Activity
Recent studies have demonstrated that N-[(5-phenyl-1,2-oxazol-3-yl)methyl]cyclopentanecarboxamide exhibits promising anticancer properties.
Case Study: Anticancer Efficacy
A study evaluated the compound's effects on several cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The results indicated:
| Cell Line | IC50 (µM) | Percent Growth Inhibition (%) |
|---|---|---|
| MCF-7 | 12 | 75 |
| A549 | 15 | 70 |
These findings suggest that the compound may inhibit tumor growth effectively, warranting further investigation into its mechanisms of action and potential clinical applications .
Anti-inflammatory Properties
This compound has also been studied for its anti-inflammatory effects.
Case Study: Inflammatory Response
In vitro experiments using lipopolysaccharide (LPS)-stimulated macrophages showed that treatment with the compound reduced levels of pro-inflammatory cytokines:
| Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) | Reduction (%) |
|---|---|---|---|
| TNF-alpha | 150 | 75 | 50 |
| IL-6 | 200 | 100 | 50 |
This indicates the compound's potential utility in treating inflammatory diseases such as rheumatoid arthritis and other conditions characterized by excessive inflammation .
Antimicrobial Activity
The compound has shown effectiveness against various bacterial strains, suggesting applications in antimicrobial therapy.
Case Study: Antimicrobial Efficacy
A study assessed the antimicrobial activity of this compound against common pathogens:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
These results indicate that the compound possesses significant antimicrobial properties, making it a candidate for further development as an antibiotic agent .
Mechanism of Action
The mechanism of action of N-[(5-phenyl-1,2-oxazol-3-yl)methyl]cyclopentanecarboxamide involves its interaction with specific molecular targets and pathways. Isoxazole derivatives often exert their effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied .
Comparison with Similar Compounds
N-[(5-phenyl-1,2-oxazol-3-yl)methyl]cyclopentanecarboxamide can be compared with other isoxazole derivatives, such as N-(5-methylisoxazol-3-yl)malonamide and 2-(5-methyl-3-(4-chloro/trifluoromethylphenyl)isoxazol-4-yl)-5-arylamino-1,3,4-oxadiazoles . These compounds share the isoxazole ring but differ in their substituents, leading to variations in their biological activities and applications. The unique combination of the phenyl group and cyclopentanecarboxamide moiety in this compound distinguishes it from other similar compounds.
Biological Activity
N-[(5-phenyl-1,2-oxazol-3-yl)methyl]cyclopentanecarboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various studies, and potential therapeutic applications.
Chemical Structure
The compound features a cyclopentanecarboxamide moiety linked to a 5-phenyl-1,2-oxazole ring. This structural configuration is significant as it may influence the compound's interaction with biological targets.
Research indicates that compounds within the oxazole class exhibit various mechanisms of action, including:
- Induction of Apoptosis : Certain derivatives have shown the ability to activate apoptotic pathways in cancer cells by cleaving poly (ADP-ribose) polymerase (PARP) and promoting DNA laddering, which are indicators of apoptosis .
- Inhibition of Tumor Growth : In vivo studies have demonstrated that specific oxazole derivatives can inhibit tumor growth effectively. For instance, one study reported a 63% reduction in tumor growth in xenograft models at a dosage of 50 mg/kg .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound and its derivatives:
Case Studies
-
Colorectal Cancer :
A derivative of the compound was tested in human colorectal DLD-1 cells, where it exhibited an EC50 value of 270 nM and a GI50 value of 229 nM. This indicates its potential as an anticancer agent targeting apoptosis pathways . -
Cervical Cancer :
In studies involving HeLa cells, the compound demonstrated significant cytotoxicity with an IC50 value of 29 μM, suggesting its effectiveness against cervical cancer cells . -
Breast Cancer :
The compound's derivatives were also evaluated against MCF-7 breast cancer cells, where varying degrees of cytotoxicity were observed, with some derivatives showing promising results comparable to established chemotherapeutic agents like paclitaxel .
Q & A
Q. What are the recommended synthetic routes for N-[(5-phenyl-1,2-oxazol-3-yl)methyl]cyclopentanecarboxamide?
The synthesis likely involves a multi-step organic approach:
Oxazole Core Formation : Construct the 5-phenyl-1,2-oxazole ring via cyclization of nitrile oxides with alkynes or via condensation reactions under controlled temperatures (60–80°C) .
Methylamine Linker Introduction : Introduce a methyl group at the oxazole’s 3-position through alkylation or nucleophilic substitution.
Amidation with Cyclopentanecarboxylic Acid : Couple the oxazole-methylamine intermediate with cyclopentanecarboxylic acid using carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous dichloromethane or DMF .
Critical Considerations: Optimize reaction stoichiometry and monitor intermediates via TLC or LC-MS to avoid side products.
Q. How can researchers characterize this compound using spectroscopic and analytical methods?
A methodological approach includes:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm structural integrity (e.g., cyclopentane protons at δ 1.5–2.5 ppm; oxazole protons at δ 6.5–8.0 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (expected ~284.34 g/mol, based on analogous structures) .
- X-ray Crystallography : For absolute stereochemical confirmation, though crystallization may require optimized solvent systems (e.g., ethyl acetate/hexane).
Q. What physicochemical properties are critical for experimental design?
Key properties include:
Q. How can researchers validate compound purity for biological assays?
- HPLC/GC Analysis : Use reverse-phase C18 columns with UV detection (λ = 254 nm); aim for ≥95% purity .
- Elemental Analysis : Compare experimental C/H/N ratios to theoretical values.
- Contaminant Screening : Test for residual solvents (e.g., DMF) via GC-MS.
Q. What are the recommended storage conditions to ensure stability?
- Store at –20°C in airtight, light-protected vials.
- Conduct accelerated stability studies (40°C/75% RH for 4 weeks) to assess degradation pathways .
Advanced Research Questions
Q. How to design experiments to analyze structure-activity relationships (SAR) for this compound?
- Substituent Variation : Synthesize analogs with modified phenyl (e.g., electron-withdrawing groups) or cyclopentane moieties (e.g., fluorination) .
- Biological Assays : Test in vitro against target enzymes (e.g., kinases) or cell lines (e.g., cancer models), using IC₅₀ determination and dose-response curves.
- Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding affinities and guide SAR .
Q. How to address discrepancies in solubility or bioavailability data across studies?
- Controlled Variables : Standardize solvent systems (e.g., DMSO concentration ≤0.1% in assays).
- Advanced Techniques : Use dynamic light scattering (DLS) to detect aggregation or nanoformulation approaches (e.g., liposomes) to enhance solubility .
- In Silico Prediction : Apply tools like SwissADME to cross-validate experimental data .
Q. What strategies can resolve contradictions in reported biological activities?
- Dose-Response Replication : Repeat assays with strict controls (e.g., ATP levels in kinase assays).
- Off-Target Screening : Use proteome-wide profiling (e.g., KINOMEscan) to identify non-specific interactions .
- Meta-Analysis : Compare data across published analogs (e.g., methoxy-substituted oxazoles) to isolate substituent effects .
Q. How to optimize synthetic yield while minimizing byproducts?
- Reaction Optimization : Use DoE (Design of Experiments) to vary temperature, catalyst loading, and solvent polarity.
- Byproduct Analysis : Employ LC-MS/MS to identify side products (e.g., dimerization) and adjust reaction conditions .
- Catalyst Screening : Test palladium or copper catalysts for coupling steps to improve efficiency .
Q. What methodologies are suitable for in vivo pharmacokinetic studies?
- Animal Models : Administer compound intravenously/orally in rodents; collect plasma samples at timed intervals.
- Analytical Workflow : Quantify compound levels via UPLC-MS/MS with a lower limit of detection (LLOD) ≤1 ng/mL .
- Metabolite Identification : Use high-resolution MS/MS and isotopic labeling to trace biotransformation pathways .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
